REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[Cl:1][CH2:2][CH2:3][NH:4][C:5](=[O:6])[NH:7][c:8]1[cH:9][n:10][cH:11][cH:12][c:13]1[CH3:14].[H-:15].[Na+:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[CH2:2]1[CH2:3][NH:4][C:5](=[O:6])[N:7]1[c:8]1[cH:9][n:10][cH:11][cH:12][c:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccncc1NC(=O)NCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1ccncc1N1CCNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |